(1R)-Bicyclo[2.2.1]heptan-2-one (1R)-Bicyclo[2.2.1]heptan-2-one
Brand Name: Vulcanchem
CAS No.: 29583-35-5
VCID: VC14224892
InChI: InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2/t5?,6-/m1/s1
SMILES:
Molecular Formula: C7H10O
Molecular Weight: 110.15 g/mol

(1R)-Bicyclo[2.2.1]heptan-2-one

CAS No.: 29583-35-5

Cat. No.: VC14224892

Molecular Formula: C7H10O

Molecular Weight: 110.15 g/mol

* For research use only. Not for human or veterinary use.

(1R)-Bicyclo[2.2.1]heptan-2-one - 29583-35-5

Specification

CAS No. 29583-35-5
Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
IUPAC Name (1R)-bicyclo[2.2.1]heptan-2-one
Standard InChI InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h5-6H,1-4H2/t5?,6-/m1/s1
Standard InChI Key KPMKEVXVVHNIEY-PRJDIBJQSA-N
Isomeric SMILES C1CC2C[C@@H]1C(=O)C2
Canonical SMILES C1CC2CC1CC2=O

Introduction

Structural and Stereochemical Features

The bicyclo[2.2.1]heptane skeleton consists of a seven-membered ring system with two bridgehead carbons (C1 and C4) and a ketone group at C2. The (1R) configuration introduces chirality at C1, rendering the molecule a valuable scaffold for stereoselective transformations. X-ray crystallographic analyses of related norbornanone derivatives reveal bond angles of approximately 93° at the bridgehead carbons, contributing to significant ring strain and reactivity . The ketone group adopts an exo orientation, with its carbonyl oxygen positioned anti to the bridgehead hydrogen, as confirmed by nuclear Overhauser effect (NOE) spectroscopy .

Infrared (IR) spectroscopy of (1R)-bicyclo[2.2.1]heptan-2-one exhibits a strong carbonyl absorption band at 1,715 cm⁻¹, consistent with strained cyclic ketones . Nuclear magnetic resonance (NMR) data further corroborate its structure:

  • ¹H NMR (CDCl₃): δ 1.2–1.8 (m, bridgehead and bridge protons), δ 2.4 (s, C3–H₂), δ 2.9 (d, J = 4.5 Hz, C1–H).

  • ¹³C NMR (CDCl₃): δ 215.1 (C=O), δ 55.3 (C1), δ 40.2 (C4), δ 32.1–25.7 (bridge carbons) .

Synthetic Strategies for (1R)-Bicyclo[2.2.1]heptan-2-one

Organocatalytic Asymmetric Cycloaddition

A landmark method involves the formal [4 + 2] cycloaddition of α′-ethoxycarbonyl cyclopentenones with nitroolefins, catalyzed by chiral tertiary amines. This approach, developed by Fu et al., achieves enantioselectivities exceeding 95% ee and diastereomeric ratios (dr) of 20:1 . Key steps include:

  • Catalyst Design: Bifunctional thiourea-tertiary amine catalysts enable hydrogen-bond activation of nitroolefins.

  • Reaction Mechanism: A stepwise Michael-Michael cascade forms the bicyclic core, with the ester group directing stereochemistry at the bridgehead .

Table 1: Representative Yields and Selectivities for Cycloaddition Derivatives

Substrate CombinationYield (%)ee (%)dr
Cyclopentenone + β-Alkylnitroolefin929820:1
Cyclopentenone + Aromatic Nitroolefin889515:1
Cyclopentenone + Functionalized Nitroolefin859012:1

Grob-Type Fragmentation and Oxidation

Werstiuk and Taillefer demonstrated the synthesis of methylene-norbornanones via Grob fragmentation of ketal intermediates . For (1R)-2-norbornanone, the sequence involves:

  • Ketalization: Nortricyclanone is treated with ethylene glycol and p-toluenesulfonic acid to form a 5-ethylenedioxy intermediate.

  • Oxidation: Chromium trioxide in pyridine oxidizes the ketal to the ketone, achieving yields of 73–87% .

Spectroscopic and Computational Characterization

Vibrational and Electronic Properties

Density functional theory (DFT) calculations align with experimental IR data, predicting carbonyl stretching frequencies within 1,700–1,720 cm⁻¹ . Ultraviolet-visible (UV-Vis) spectroscopy reveals a weak n→π* transition at 280 nm, characteristic of isolated ketones.

Stereochemical Analysis

Electronic circular dichroism (ECD) spectra of the (1R)-enantiomer show a positive Cotton effect at 225 nm, contrasting with the (1S)-form’s negative signal. This property enables rapid enantiomeric excess determination via polarimetry .

Applications in Organic Synthesis

Chiral Auxiliaries and Ligands

The rigid bicyclic framework of (1R)-2-norbornanone facilitates its use in asymmetric catalysis. For example, derivatives serve as ligands in palladium-catalyzed cross-coupling reactions, enhancing enantioselectivity in C–C bond formation .

Natural Product Synthesis

Norbornanone derivatives are precursors to sesquiterpenes and diterpenes. For instance, Diels-Alder reactions with furans yield decalin systems found in taxane analogs .

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Key Methods

MethodYield (%)ee (%)Scalability
Organocatalytic Cycloaddition85–9290–98Moderate
Grob Fragmentation73–87N/AHigh
Enzymatic Resolution50–6599Low

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator